Product packaging for 3-Bromo-5-fluoro-2-nitrophenol(Cat. No.:CAS No. 1807155-63-0)

3-Bromo-5-fluoro-2-nitrophenol

Cat. No.: B2793309
CAS No.: 1807155-63-0
M. Wt: 235.996
InChI Key: JSDDOSCMCKFTAZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-nitrophenol (CAS 1807155-63-0) is a halogenated nitrophenol derivative serving as a versatile synthetic intermediate in advanced chemical research. With the molecular formula C₆H₃BrFNO₃ and a molecular weight of 236.00 g/mol, this compound is a key building block in organic synthesis, particularly for constructing complex Schiff base molecules . Its structural features—a phenol group ortho to both nitro and bromo substituents, with a fluoro group at the meta position—make it a valuable precursor in medicinal chemistry and materials science. Researchers utilize this compound in the development of novel Schiff base ligands, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . These ligands can form complexes with metal ions, leading to applications in drug development, catalysis, and advanced materials . The compound should be stored in a cool, dry place, protected from light, and under an inert atmosphere to maintain stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO3 B2793309 3-Bromo-5-fluoro-2-nitrophenol CAS No. 1807155-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDDOSCMCKFTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 3 Bromo 5 Fluoro 2 Nitrophenol

Precursor-Based Synthetic Routes to 3-Bromo-5-fluoro-2-nitrophenol

Precursor-based routes are foundational in organic synthesis, relying on the stepwise introduction of functional groups onto a core structure. The success of these methods hinges on the directing effects of the substituents already present on the aromatic ring, which guide the position of incoming groups.

Nitration of Halogenated Phenols as a Pathway to this compound

A logical precursor for the synthesis of this compound is 3-bromo-5-fluorophenol (B1288921). The direct nitration of this substrate via electrophilic aromatic substitution is a primary consideration. The regiochemical outcome of this reaction is governed by the directing effects of the three substituents on the phenol (B47542) ring: the hydroxyl (-OH) group, the bromine (-Br) atom, and the fluorine (-F) atom.

The hydroxyl group is a powerful activating and ortho, para-directing group. The halogen atoms, bromine and fluorine, are deactivating yet also ortho, para-directing. In 3-bromo-5-fluorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. The C2 position is also ortho to the bromine atom, the C6 position is ortho to the fluorine atom, and the C4 position is flanked by both halogens.

Given the strong activating and directing effect of the hydroxyl group, nitration is expected to occur primarily at the positions ortho or para to it. The steric hindrance from the adjacent bromine atom at C3 might slightly disfavor substitution at C2. However, the electronic activation provided by the hydroxyl group is typically the dominant factor. Therefore, nitration of 3-bromo-5-fluorophenol is anticipated to yield a mixture of isomers, with the desired this compound being a significant product.

Various nitrating agents can be employed, with the choice of reagent and reaction conditions influencing the regioselectivity and yield. Milder conditions are generally preferred for phenols to avoid over-nitration and oxidation side reactions. A mixture of nitric acid and a catalytic amount of a protic or Lewis acid is commonly used. For instance, the use of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) in acetonitrile (B52724) has been shown to be an effective system for the regioselective ortho-nitration of various phenols. beilstein-journals.org

Table 1: Representative Conditions for the Nitration of Halogenated Phenols

PrecursorNitrating Agent/CatalystSolventTemperatureProduct(s)Yield (%)
4-BromophenolNH₄NO₃ / KHSO₄AcetonitrileReflux4-Bromo-2-nitrophenolGood to Excellent
PhenolCu(NO₃)₂·3H₂OAcetonitrile50 °Co-Nitrophenol, p-Nitrophenol85 (o), 15 (p)
PhenolDilute HNO₃ / TBABDichloromethaneRoom Temp.o-NitrophenolHigh

Note: This table presents data for analogous reactions to illustrate the principles of phenol nitration. Specific yield and regioselectivity for 3-bromo-5-fluorophenol would require experimental determination.

Halogenation of Fluoronitrophenols Leading to this compound

An alternative precursor-based approach involves the halogenation of a fluoronitrophenol, specifically 5-fluoro-2-nitrophenol (B146956). In this strategy, the nitro and fluoro groups are already in the desired positions relative to the hydroxyl group, and the final step is the introduction of the bromine atom at the C3 position.

The synthesis of 5-fluoro-2-nitrophenol can be achieved from 2,4-difluoronitrobenzene (B147775) through a nucleophilic aromatic substitution reaction, where one of the fluorine atoms is displaced by a hydroxide (B78521) group. Patents describe methods for this conversion, for example, by reaction with an alkali hydroxide.

Direct bromination of phenols can be achieved using molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst to enhance the electrophilicity of the bromine. Milder brominating agents such as N-bromosuccinimide (NBS) can also be employed, sometimes in the presence of a catalyst, to improve selectivity. The use of an ammonium salt catalyst with a stoichiometric chlorinating agent has been shown to be effective for ortho-selective halogenation of phenols. scientificupdate.com

Table 2: Representative Conditions for the Halogenation of Phenols

PrecursorHalogenating Agent/CatalystSolventTemperatureProduct
PhenolBr₂ / H₂OWaterRoom Temp.2,4,6-Tribromophenol
Phenol1,3-Dichloro-5,5-dimethylhydantoin / Ammonium Salt CatalystTolueneRoom Temp.ortho-Chlorophenol
Estrone1,3-Dichloro-5,5-dimethylhydantoin / Ammonium Salt CatalystTolueneRoom Temp.ortho-Chloroestrone

Note: This table provides examples of phenol halogenation to illustrate the general principles. The specific outcome for the bromination of 5-fluoro-2-nitrophenol would need to be determined experimentally.

Directed Ortho-Metalation Strategies for Functionalization Precursors of this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent at the metalated position.

For the synthesis of a precursor to this compound, a suitable starting material would be a protected derivative of 3-bromo-5-fluorophenol. The hydroxyl group itself is not a good DMG as it would be deprotonated by the organolithium base. Therefore, it must be converted into a suitable DMG, such as a methoxymethyl (MOM) ether, a carbamate, or a silyl (B83357) ether. organic-chemistry.org These groups can coordinate with the lithium cation of the organolithium reagent, directing deprotonation to an adjacent position.

In the case of a protected 3-bromo-5-fluorophenol, the most acidic proton ortho to the DMG would be at the C2 position. The fluorine and bromine atoms also have a moderate directing effect. Lithiation at the C2 position would generate the desired aryllithium intermediate. This intermediate could then be reacted with a suitable electrophilic nitrating agent, such as N₂O₄ or a nitrate ester, to introduce the nitro group at the C2 position. Subsequent deprotection of the hydroxyl group would yield the final product, this compound.

Table 3: Common Directing Metalation Groups (DMGs) for Phenols

Directing GroupProtection MethodDeprotection Conditions
Methoxymethyl (MOM) etherReaction with MOM-Cl and a baseAcidic hydrolysis
DiethylcarbamateReaction with diethylcarbamoyl chlorideBasic or acidic hydrolysis
tert-Butyldimethylsilyl (TBDMS) etherReaction with TBDMS-Cl and imidazoleFluoride (B91410) source (e.g., TBAF)

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers advanced methodologies that can provide enhanced control over selectivity and efficiency, often in a more atom- and step-economical manner.

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a central goal in the synthesis of polysubstituted aromatic compounds. This involves the use of reagents and catalysts that can discriminate between different functional groups and positions on the aromatic ring.

For the synthesis of this compound, a chemo- and regioselective approach might involve a late-stage functionalization of a carefully designed precursor. For example, a starting material containing a boronic acid or ester group at the C2 position could be subjected to a palladium-catalyzed nitration. Alternatively, enzymatic or biomimetic approaches could offer high regioselectivity. For instance, catalytic antibodies have been shown to induce regioselectivity in the nitration of phenol. nih.gov

The development of new catalytic systems that can control the regioselectivity of electrophilic aromatic substitution on complex substrates is an active area of research. These methods often rely on the specific interaction of the catalyst with the substrate to direct the electrophile to a particular position.

Multicomponent Reactions for the Assembly of this compound Core Structure

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. frontiersin.org MCRs are highly convergent and can rapidly generate molecular complexity from simple precursors.

While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs could be applied to construct the substituted phenolic ring system. For example, a cycloaddition reaction between a suitably substituted diene and a dienophile could potentially assemble the core structure. A one-pot Diels-Alder reaction of β-nitrostyrenes with Danishefsky's diene, followed by hydrolysis and aromatization, has been used to synthesize 3-arylated-4-nitrophenols. beilstein-journals.org This demonstrates the potential of cycloaddition strategies for building substituted phenols.

The development of a novel MCR for the synthesis of this compound would likely involve the creative combination of building blocks containing the required bromo, fluoro, and nitro functionalities, or precursors thereof, in a one-pot cascade process.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of polysubstituted phenols is crucial for minimizing environmental impact. While specific studies on this compound are scarce, general strategies for greener synthesis of related nitrophenols can be applied.

Key principles include:

Use of Safer Solvents: Traditional nitration reactions often use chlorinated solvents or large excesses of strong acids. Green chemistry encourages the use of more benign solvents like water or ionic liquids, or even solvent-free conditions where possible.

Catalysis: The use of solid acid catalysts can replace corrosive and hazardous liquid acids like sulfuric acid. Heterogeneous catalysts can be easily recovered and reused, reducing waste and simplifying product purification. acs.org For instance, studies on nitrophenol synthesis have explored catalysts like H-β and γ-alumina to improve conversion and selectivity. researchgate.net

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that minimize the formation of byproducts.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. The development of highly active catalysts can enable reactions under milder conditions.

Waste Reduction: Preventing waste is preferable to treating or cleaning it up afterward. This can be achieved through high-yield, high-selectivity reactions that produce minimal side products. The catalytic reduction of nitrophenols to aminophenols, a related process, is often used as a model reaction to test green-synthesized nanoparticle catalysts. nih.govmdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize yield and purity.

The traditional nitration of phenols with nitric and sulfuric acids can lead to oxidation and the formation of tarry byproducts, especially with highly activated rings. libretexts.org The use of catalytic systems can offer greater control and improved selectivity.

Solid acid catalysts are a promising alternative for electrophilic aromatic substitution. Research on the nitration of phenol and substituted phenols has shown the effectiveness of catalysts like H-β and γ-alumina. These catalysts can enhance the conversion of the starting material while directing the substitution towards specific isomers. researchgate.net For the synthesis of this compound, a carefully chosen solid acid catalyst could potentially improve the yield of the desired C2-nitrated product over the C6 isomer and reduce the formation of unwanted byproducts.

Table 2: Illustrative Catalytic Performance in Phenol Nitration

Catalyst Substrate Conversion (%) o-nitrophenol Selectivity (%) p-nitrophenol Selectivity (%)
H-β Phenol 92 78 14
γ-alumina Phenol 90 74 16

Data derived from studies on phenol nitration and presented for illustrative purposes. researchgate.net

The choice of solvent can significantly influence the rate and outcome of electrophilic substitution reactions. Solvents can affect the solubility of reagents, the stability of intermediates, and the activity of the nitrating species.

In nitration reactions, the polarity of the solvent is a key factor.

Polar Solvents: Polar solvents can stabilize the charged arenium ion intermediate, potentially increasing the reaction rate. However, highly polar or coordinating solvents can also solvate the electrophile, reducing its reactivity.

Nonpolar Solvents: In some cases, particularly for highly reactive substrates like phenols, using a solvent of low polarity (e.g., chloroform, carbon tetrachloride) can help control the reaction and prevent over-substitution (i.e., the addition of multiple nitro groups). byjus.com

The optimal solvent for the synthesis of this compound would need to be determined experimentally, balancing the need for sufficient reagent solubility with the need to control the reactivity of the highly activated ring system.

Table 3: General Solvent Effects on Electrophilic Aromatic Substitution

Solvent Type Polarity General Effect on Reaction Rate (SN1-like EAS) Potential Issues
Protic (e.g., water, acetic acid) High Can increase rate by stabilizing intermediates May react with reagents or promote side reactions
Aprotic Polar (e.g., DMF, DMSO) High Can increase rate; good solvating power May complex with electrophile, reducing reactivity

The formation of different isomers (2-nitro vs. 6-nitro) can be subject to kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest. This is often determined by the stability of the transition state leading to the intermediate. Steric hindrance can play a significant role, potentially favoring the formation of the less sterically hindered product.

Thermodynamic Control: At higher temperatures, or if the reaction is allowed to equilibrate, the major product will be the most stable one (the thermodynamic product). This might not be the same as the kinetically favored product. For instance, if one isomer can rearrange to a more stable one under the reaction conditions, the product distribution can change over time.

For the nitration of 3-Bromo-5-fluorophenol, the distribution of the 2-nitro and 6-nitro isomers could potentially be influenced by the reaction temperature and time, allowing for optimization towards the desired this compound product.

Reactivity and Chemical Transformations of 3 Bromo 5 Fluoro 2 Nitrophenol

Electrophilic Aromatic Substitution Reactions of 3-Bromo-5-fluoro-2-nitrophenol

The aromatic ring of this compound is substituted with a complex array of functional groups that exert competing electronic effects, making the prediction of its behavior in electrophilic aromatic substitution (EAS) reactions multifaceted.

Regioselectivity in Further Electrophilic Aromatic Substitutions on this compound

The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO2) group is a strong deactivating group and is meta-directing, withdrawing electron density via both resonance and inductive effects. The halogen substituents, bromo (-Br) and fluoro (-F), are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Given the positions of the existing substituents, a theoretical analysis of the potential sites for electrophilic attack can be made:

PositionActivating/Deactivating InfluencesPredicted Outcome
C4ortho to -OH (activating), meta to -NO2 (less deactivated), ortho to -F (directing)Potentially favored site for electrophilic attack.
C6para to -OH (activating), ortho to -NO2 (highly deactivated), meta to -Br (less deactivated)Likely a less favored site due to steric hindrance and strong deactivation from the adjacent nitro group.

Without experimental data, the precise regioselectivity remains speculative. The interplay of steric hindrance from the existing bulky bromine atom and the powerful directing effects of the hydroxyl and nitro groups would need to be determined empirically.

Influence of Nitro, Bromo, and Fluoro Groups on Ring Activation/Deactivation in this compound

The aromatic ring of this compound is considered to be strongly deactivated towards electrophilic attack. This deactivation is the cumulative result of the powerful electron-withdrawing nitro group and the inductive effects of the two halogen atoms. While the hydroxyl group is a strong activator, its effect is significantly counteracted by the three deactivating groups. Consequently, forcing electrophilic substitution on this molecule would likely require harsh reaction conditions.

Mechanistic Investigations of Electrophilic Pathways of this compound

Detailed mechanistic investigations, including kinetic studies and the isolation of intermediates for this compound, are not present in the available scientific literature. Such studies would be crucial to definitively understand the electronic and steric interplay of the substituents and to confirm the regioselectivity of any potential electrophilic substitution reactions.

Nucleophilic Aromatic Substitution Reactions of this compound

The presence of a strongly electron-withdrawing nitro group ortho and para to halogen atoms typically activates an aromatic ring towards nucleophilic aromatic substitution (SNAr).

Displacement of Halogens in this compound by Various Nucleophiles

In this compound, both the bromine and fluorine atoms are positioned in locations that could potentially undergo nucleophilic displacement. Generally, in SNAr reactions, the rate of halogen displacement follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate Meisenheimer complex. Therefore, it is plausible that the fluorine atom at C5 would be more susceptible to displacement by a nucleophile than the bromine atom at C3. However, the position of the nitro group relative to the halogens is a critical factor.

HalogenPosition relative to -NO2Predicted Reactivity
Bromine (C3)metaLess likely to be displaced via SNAr.
Fluorine (C5)paraMore likely to be displaced via SNAr.

Again, without experimental evidence, this remains a theoretical prediction. The specific nucleophile used and the reaction conditions would significantly influence the outcome.

Role of the Nitro Group in Activating Nucleophilic Aromatic Substitution on this compound

The nitro group at the C2 position plays a pivotal role in activating the ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature helps to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. The stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. In the case of this compound, the nitro group is para to the fluorine atom, providing strong activation for its potential displacement.

Stereo- and Chemoselectivity in Nucleophilic Reactions of this compound

The presence of multiple reactive sites on the aromatic ring of this compound introduces significant considerations of chemoselectivity in nucleophilic reactions. The strong electron-withdrawing nature of the nitro group, positioned ortho to the bromine and para to the fluorine, highly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this compound, both fluorine and bromine atoms are potential leaving groups. Generally, in SNAr, fluoride (B91410) is a much better leaving group than bromide because the rate-determining step is the initial attack of the nucleophile, which is favored on the carbon atom bearing the more electronegative substituent (fluorine). The position of the nitro group further enhances this effect, strongly activating the carbon atoms at the ortho and para positions. Therefore, nucleophilic attack is most likely to occur at the C-5 position, leading to the displacement of the fluoride ion.

While the hydroxyl group can also participate in nucleophilic substitution reactions, its direct displacement from the aromatic ring is unfavorable. Instead, its reactivity is typically harnessed through derivatization, as discussed in subsequent sections. ossila.com The bromine at C-3 is less prone to direct nucleophilic displacement compared to fluorine in SNAr but is well-suited for metal-catalyzed cross-coupling reactions. ossila.com This differential reactivity allows for selective functionalization of the molecule. For instance, a nucleophile could selectively displace the fluorine, leaving the bromine atom available for a subsequent palladium-catalyzed coupling reaction.

Reactions of the Nitro Group in this compound

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amine.

The reduction of an aromatic nitro group to its corresponding aniline (B41778) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This conversion changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com For this compound, this reaction yields 3-Bromo-5-fluoro-2-aminophenol.

A critical challenge in this reduction is chemoselectivity, specifically avoiding the unintended removal of the halogen substituents (dehalogenation) via hydrogenolysis. sci-hub.st The selection of the reducing agent and reaction conditions is therefore crucial. Several methods are available, each with its own advantages regarding selectivity and functional group tolerance. sci-hub.stwikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a widely used industrial method. masterorganicchemistry.comwikipedia.org However, standard conditions can sometimes lead to dehalogenation. To circumvent this, specialized catalysts, such as sulfided platinum, have been developed to achieve high chemoselectivity in the presence of halides. sci-hub.st

Metal-Acid Systems: The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl), is a classic and reliable method for converting nitroarenes to anilines. masterorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) offers a milder, pH-neutral alternative. masterorganicchemistry.com Sodium hydrosulfite can also be employed, sometimes allowing for selective reduction of one nitro group in a dinitro compound. wikipedia.org

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemDescriptionSelectivity Considerations
H₂ with Pd/C, PtO₂, or Raney Ni Catalytic hydrogenation; a common and efficient industrial method. masterorganicchemistry.comwikipedia.orgCan cause dehalogenation of aryl halides; catalyst choice is key. sci-hub.st
Iron (Fe) in Acid (e.g., HCl) A classic, robust, and cost-effective method for large-scale reductions. masterorganicchemistry.comGenerally tolerant of many functional groups.
Tin(II) Chloride (SnCl₂) A milder reducing agent, often used in laboratory settings. masterorganicchemistry.comGood for substrates sensitive to strongly acidic or catalytic conditions.
Sodium Hydrosulfite (Na₂S₂O₄) A water-soluble reducing agent, useful for certain selective reductions. wikipedia.orgConditions can be tuned to control the extent of reduction.
Sulfided Platinum Catalyst A specialized catalyst designed to prevent dehalogenation during hydrogenation. sci-hub.stOffers high chemoselectivity for halogenated nitroaromatics. sci-hub.st

Beyond complete reduction to an amine, the nitro group can be converted into other functionalities through partial reduction. The specific product often depends on the chosen reagent and reaction conditions.

Reduction to Hydroxylamines: The partial reduction of a nitroarene to an aryl hydroxylamine (B1172632) is a possible transformation. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic systems like Raney nickel with hydrazine (B178648) at low temperatures can achieve this outcome. wikipedia.org For instance, certain bacterial nitroreductases are known to chemoselectively reduce nitro groups to hydroxylamino groups. nih.gov This would convert this compound into 3-Bromo-5-fluoro-2-(hydroxylamino)phenol.

Reduction to Azo or Azoxy Compounds: Under certain conditions, particularly with metal hydrides which are typically not used for aniline synthesis, nitroarenes can dimerize to form azoxy compounds, which can be further reduced to azo compounds and then hydrazines. masterorganicchemistry.comwikipedia.org For example, treating a nitroarene with excess zinc metal can lead to the formation of a diarylhydrazine. wikipedia.org

Reactions of the Hydroxyl Group in this compound

The phenolic hydroxyl group is acidic and serves as a key site for derivatization through reactions like etherification and esterification.

The acidity of the phenolic proton in this compound is enhanced by the electron-withdrawing effects of the nitro and halogen substituents, facilitating its deprotonation to form a phenoxide ion. This nucleophilic phenoxide is central to ether and ester formation.

Etherification: The most common method for preparing ethers from phenols is the Williamson ether synthesis. This involves treating the phenol (B47542) with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to generate the phenoxide, which then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This would convert the starting material into a 3-bromo-5-fluoro-2-nitroalkoxybenzene.

Esterification: Phenols can be readily converted to esters by reacting them with acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction would yield a 3-bromo-5-fluoro-2-nitrophenyl ester.

Table 2: Representative Derivatization Reactions of the Hydroxyl Group

Reaction TypeReagentsProduct Type
Etherification 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl Halide (R-X)Alkoxybenzene Derivative
Esterification Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) with Base (e.g., Pyridine)Phenyl Ester Derivative

Beyond forming simple ethers and esters, the hydroxyl group can be functionalized for more complex molecular constructions. A powerful method for this is the Mitsunobu reaction. ossila.com This reaction allows for the conversion of the hydroxyl group into a variety of other functionalities under mild conditions.

In a typical Mitsunobu reaction, the phenol is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ process activates the hydroxyl group, allowing it to be displaced by a wide range of nucleophiles (H-Nu), including carboxylic acids (leading to esters) or other acidic compounds. The reaction is particularly valuable for its ability to form C-O, C-N, C-S, and C-C bonds with stereochemical inversion if the alcohol were chiral, though that is not applicable here. For this compound, the Mitsunobu reaction provides a versatile pathway to introduce diverse functional groups at the phenolic position, complementing the other reactive sites on the molecule. ossila.com

Cross-Coupling Reactions Involving this compound

Due to the lack of specific literature, a detailed discussion of cross-coupling reactions for this compound cannot be provided at this time.

Palladium-Catalyzed Cross-Couplings of the Bromine Atom in this compound

No specific studies detailing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig aminations, utilizing the bromine atom of this compound have been identified. While the presence of the bromo-substituent suggests potential for such transformations, which are common for aryl bromides, specific methodologies and their outcomes for this compound have not been documented in the searched scientific literature.

Fluorine-Involving Cross-Coupling Methodologies for this compound

Similarly, there is no available research on cross-coupling methodologies that specifically target the fluorine atom of this compound. The activation of C-F bonds for cross-coupling is a specialized area of research and, to date, no studies have been found that apply these methods to this particular substrate.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Fluoro 2 Nitrophenol

Vibrational Spectroscopy of 3-Bromo-5-fluoro-2-nitrophenol

Fourier Transform Infrared (FT-IR) Analysis of Functional Group Vibrations in this compound

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups within a molecule. For phenolic compounds like this compound, the FT-IR spectrum reveals key absorptions that confirm the presence of its hydroxyl (-OH), nitro (-NO₂), and aromatic C-Br and C-F groups.

The hydroxyl group typically exhibits a broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. researchgate.netlibretexts.org The broadness of this peak is often indicative of hydrogen bonding. In nitrophenols, the position and shape of this band can be influenced by intramolecular hydrogen bonding between the hydroxyl and nitro groups. researchgate.netresearchgate.net The C-O stretching vibration of the phenolic group is expected to appear in the 1100-1200 cm⁻¹ region. researchgate.net

The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. researchgate.netspectroscopyonline.com These bands are prominent features in the spectra of nitroaromatic compounds. researchgate.netspectroscopyonline.com

The presence of halogen substituents also leaves its mark on the FT-IR spectrum. The C-Br stretching vibration is typically observed in the 500-700 cm⁻¹ region, while the C-F stretching vibration appears at a higher frequency, generally in the 1000-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. mdpi.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Substituted Phenols

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600
Hydroxyl (-OH)C-O Stretch1100-1200
Nitro (-NO₂)Asymmetric Stretch1500-1560
Nitro (-NO₂)Symmetric Stretch1300-1370
Carbon-Bromine (C-Br)C-Br Stretch500-700
Carbon-Fluorine (C-F)C-F Stretch1000-1400
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1400-1600

Raman Spectroscopy for Detailed Vibrational Mode Assignments of this compound

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of the vibrational modes of this compound. The technique is particularly useful for characterizing the vibrations of the aromatic ring and the nitro group.

In nitroaromatic compounds, the symmetric stretching vibration of the nitro group often gives rise to a strong and characteristic Raman band. For instance, in p-nitrophenol, this vibration is observed around 1333 cm⁻¹. spectroscopyonline.com The asymmetric stretch is also observable in the Raman spectrum. capes.gov.br The positions of these bands can be influenced by the electronic effects of other substituents on the aromatic ring. capes.gov.br

The aromatic ring itself exhibits several characteristic Raman bands. The ring breathing mode, which involves the expansion and contraction of the entire ring, is a prominent feature. Additionally, C-H stretching and bending vibrations, as well as C-C stretching modes within the ring, contribute to the Raman spectrum. mdpi.com For example, in some phenolic compounds, C-H stretching vibrations are observed around 3073 cm⁻¹, and ring C=C stretching modes appear in the 1594-1627 cm⁻¹ region. mdpi.com

The C-Br and C-F stretching vibrations are also detectable in the Raman spectrum, providing further structural confirmation. The analysis of Raman spectra of various nitrophenols has shown distinct peaks that allow for their identification. spectroscopyonline.com

Table 2: Key Raman Shifts for Functional Groups in Nitroaromatic and Phenolic Compounds

Functional Group/VibrationTypical Raman Shift (cm⁻¹)
Nitro (-NO₂) Symmetric Stretch1330-1350
Nitro (-NO₂) Asymmetric Stretch~1520-1580
Aromatic C-H Stretch~3050-3100
Aromatic Ring C=C Stretch~1580-1620
Aromatic Ring Breathing~700-800

Theoretical Prediction and Comparison of Vibrational Frequencies for this compound

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the detailed assignment of vibrational spectra. By creating a theoretical model of this compound, it is possible to calculate its vibrational frequencies and compare them with the experimental data obtained from FT-IR and Raman spectroscopy. researchgate.nettandfonline.com

DFT calculations, often using basis sets like 6-311++G(d,p), can predict the vibrational modes with a reasonable degree of accuracy. researchgate.netnih.gov These theoretical predictions aid in the unambiguous assignment of each observed band to a specific molecular vibration. tandfonline.comnih.gov For complex molecules with many vibrational modes, such theoretical support is invaluable.

Studies on similar molecules, such as other substituted nitrophenols, have demonstrated the excellent agreement that can be achieved between experimental and DFT-calculated vibrational frequencies. tandfonline.comtandfonline.com These studies often involve scaling the calculated frequencies to better match the experimental values, accounting for factors like anharmonicity and the limitations of the theoretical model. researchgate.net The potential energy distribution (PED) analysis, derived from the calculations, further clarifies the nature of each vibrational mode by quantifying the contribution of different internal coordinates (stretching, bending, etc.) to each frequency. longdom.org

The comparison of theoretical and experimental spectra for this compound would allow for a definitive assignment of its 33 fundamental vibrational modes. ijaemr.com This detailed understanding of the molecule's vibrational behavior is essential for its comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework and the electronic environment of atoms in this compound.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the aromatic protons. The chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration, typically appearing in the range of 4-7 ppm for phenols. libretexts.orgmodgraph.co.uk In some cases, intramolecular hydrogen bonding with the adjacent nitro group can shift this signal further downfield. modgraph.co.uk

The aromatic region of the spectrum will display signals for the two protons on the benzene (B151609) ring. The exact chemical shifts of these protons are influenced by the electronic effects of the bromo, fluoro, nitro, and hydroxyl substituents. Protons on an aromatic ring generally resonate in the 6.5-8.0 ppm range. libretexts.org The electron-withdrawing nature of the nitro group tends to deshield nearby protons, shifting their signals downfield. cdnsciencepub.com Conversely, the hydroxyl group is an activating, electron-donating group. The bromo and fluoro substituents also exert their own inductive and resonance effects.

The coupling between the two aromatic protons and with the fluorine atom will result in specific splitting patterns. The proton ortho to the fluorine atom will exhibit a doublet due to coupling with the fluorine. The other proton will also show splitting due to coupling with the adjacent proton and potentially a smaller long-range coupling to the fluorine. The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the atoms.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-OH4.0 - 10.0Singlet (broad)
Aromatic H6.5 - 8.5Doublet, Doublet of doublets

Carbon-13 (¹³C) NMR Spectral Interpretation and Chemical Shift Analysis of this compound

The ¹³C NMR spectrum of this compound will provide six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are highly dependent on the attached substituents. Aromatic carbons typically resonate in the range of 120-150 ppm. libretexts.org

The carbon atoms directly bonded to the electronegative oxygen, bromine, and fluorine atoms will experience significant shifts. The carbon attached to the hydroxyl group (C-OH) is expected to be in the 150-160 ppm range. The carbon bearing the nitro group (C-NO₂) will also be shifted downfield. The carbon bonded to bromine (C-Br) will be influenced by the halogen's electronegativity and its "heavy atom" effect. The carbon attached to fluorine (C-F) will show a large downfield shift and will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

The other carbon atoms in the ring will also have their chemical shifts influenced by the electronic effects of the substituents in the ortho, meta, and para positions. researchgate.netmdpi.com The symmetry of the molecule (or lack thereof) will determine the number of unique carbon signals. libretexts.orgpearson.com In this case, with four different substituents, all six aromatic carbons are expected to be chemically non-equivalent and thus produce six distinct signals.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Substituted Benzene Rings

Carbon EnvironmentPredicted Chemical Shift (ppm)
Aromatic C-H110 - 140
Aromatic C-OH150 - 160
Aromatic C-NO₂140 - 150
Aromatic C-Br110 - 125
Aromatic C-F155 - 165

Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterizing the Fluoro Substituent in this compound

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and highly sensitive technique for the structural analysis of organofluorine compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it offers 83% of the sensitivity of proton (¹H) NMR. nih.gov The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, with a typical range spanning over 300 ppm, which allows for subtle structural and electronic effects to be distinguished. nih.gov

For this compound, the single fluorine atom is situated on the aromatic ring at the C-5 position. Its chemical shift will be influenced by the electronic effects of the adjacent substituents: the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH), as well as the bromine atom (-Br).

The ¹⁹F NMR spectrum is expected to show a single primary signal. The multiplicity of this signal will be determined by its coupling to neighboring magnetic nuclei, primarily the aromatic protons at C-4 and C-6. This spin-spin coupling through the carbon framework would result in a distinct splitting pattern. Specifically, the fluorine at C-5 is expected to couple to both the H-4 and H-6 protons. This would give rise to a doublet of doublets (dd) , a pattern commonly observed in similarly substituted fluoroaromatic compounds. man.ac.uk The magnitude of the coupling constants (J-values) would provide further structural information regarding the through-bond connectivity.

Table 1: Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ)Predicted MultiplicityCoupling NucleiPredicted Coupling Constant (J)
F-5Aromatic RegionDoublet of Doublets (dd)H-4, H-6J(F-H)

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment of this compound

While one-dimensional NMR provides essential information, a complete and unambiguous assignment of all proton and carbon signals for this compound requires two-dimensional (2D) NMR techniques. These experiments reveal correlations between nuclei, providing a comprehensive map of the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. In the aromatic region of the spectrum for this compound, a cross-peak is expected between the signals for the H-4 and H-6 protons, confirming their meta relationship (three-bond coupling). Analysis of related bromo-trifluorobenzene compounds demonstrates the utility of COSY in identifying such proton-proton coupling networks. magritek.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). For this compound, the HSQC spectrum would display two cross-peaks in the aromatic region, definitively linking the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal. This is crucial for distinguishing the protonated carbons from the quaternary carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for assigning the quaternary carbons by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). For instance, the H-4 proton would be expected to show correlation cross-peaks to the quaternary carbons C-2 (three-bond), C-3 (three-bond), and C-5 (two-bond), as well as the protonated carbon C-6 (three-bond). Similarly, the H-6 proton would show correlations to C-2 (three-bond), C-4 (three-bond), and C-5 (two-bond). The phenolic proton (-OH) might also show correlations to C-1 and C-2. These correlations provide the final pieces of the puzzle for a complete structural assignment.

Table 2: Predicted 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹HH-4 ↔ H-6Confirms proton-proton coupling network.
HSQC ¹H ↔ ¹³C (¹J)H-4 ↔ C-4; H-6 ↔ C-6Assigns directly protonated carbons.
HMBC ¹H ↔ ¹³C (ⁿJ)H-4 ↔ C-2, C-3, C-5, C-6; H-6 ↔ C-2, C-4, C-5Assigns quaternary carbons and confirms overall structure.

Electronic Absorption (UV-Vis) Spectroscopy of this compound

Analysis of Electronic Transitions and Chromophores in this compound

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is dominated by its nitrophenol chromophore. Nitrophenols typically exhibit strong absorption bands in the UV region resulting from π→π* and n→π* electronic transitions. nih.gov The benzene ring substituted with a hydroxyl group (-OH), a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F) constitutes the primary chromophoric system.

The -OH group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. The electron-withdrawing nitro group extends the conjugation of the π-system. Studies on related nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol, show characteristic absorption peaks between 270 nm and 400 nm. nih.govrsc.org For this compound, the absorption bands are expected in a similar region. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. A lower intensity n→π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, may also be observable.

Solvent Effects on the UV-Vis Spectra of this compound

The position and intensity of absorption bands in the UV-Vis spectrum of this compound are expected to be sensitive to the solvent environment. rsc.org Solvent polarity can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λ_max).

Solvatochromism: A change in solvent polarity can cause either a bathochromic shift (red shift, to longer wavelength) or a hypsochromic shift (blue shift, to shorter wavelength). For nitrophenols, increasing solvent polarity often leads to a red shift for π→π* transitions due to greater stabilization of the more polar excited state. sciencepublishinggroup.com

pH and Deprotonation: The phenolic hydroxyl group is acidic, and its deprotonation to form the corresponding phenolate (B1203915) ion significantly alters the electronic structure of the molecule. This change drastically modifies the UV-Vis spectrum. The formation of the nitrophenolate ion introduces a strong electron-donating -O⁻ group, which enhances intramolecular charge transfer and causes a pronounced bathochromic shift, often resulting in absorption in the visible region. rsc.org Therefore, the spectrum of this compound will be highly dependent on the pH of the solution.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Prediction of this compound

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemical method used to predict the electronic absorption spectra of molecules. rsc.orgmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing valuable insight into the nature of the electronic transitions.

For this compound, TD-DFT calculations would be performed on its optimized ground-state geometry. The choice of the functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical for achieving accuracy that corresponds well with experimental data. mdpi.comnih.gov Solvation effects can be included in the calculations using models like the Polarizable Continuum Model (PCM) to better simulate the spectrum in a specific solvent. rsc.org Such calculations can help assign the observed experimental absorption bands to specific electronic transitions (e.g., HOMO→LUMO) and understand the influence of each substituent on the molecule's photophysical properties.

X-ray Crystallography and Solid-State Structure of this compound

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from related compounds. nih.govrsc.org

A crystallographic study would reveal detailed information on bond lengths, bond angles, and torsion angles. The analysis of a related structure, 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, provides insight into the geometry of the bromo-fluorophenyl moiety. nih.govresearchgate.net

In the solid state, the packing of this compound molecules would be governed by intermolecular interactions. Key interactions expected to play a role in the crystal lattice include:

Hydrogen Bonding: Strong hydrogen bonds are anticipated between the phenolic hydroxyl group (-OH) of one molecule and the nitro group (-NO₂) or the hydroxyl oxygen of a neighboring molecule. Intramolecular hydrogen bonding between the ortho-hydroxyl and nitro groups is also highly probable, which would influence the conformation of the molecule.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like the oxygens of the nitro group on an adjacent molecule.

π–π Stacking: The planar aromatic rings may stack upon one another, contributing to the stability of the crystal packing.

Table 3: Predicted Key Structural Parameters for this compound from X-ray Crystallography

ParameterDescriptionExpected Features
Molecular Geometry Bond lengths, bond angles, torsion anglesPlanar aromatic ring; potential twist of the -NO₂ group relative to the ring.
Intramolecular H-Bonding Hydrogen bond between ortho -OH and -NO₂ groupsA short O-H···O distance, forming a six-membered ring.
Intermolecular H-Bonding Hydrogen bonds between moleculesO-H···O interactions involving hydroxyl and/or nitro groups.
Other Interactions Halogen bonds, π-stackingC-Br···O halogen bonds; face-to-face or offset π–π stacking of aromatic rings.

It is not possible to provide a detailed article on the advanced spectroscopic and structural elucidation of this compound as requested.

A thorough search of scientific databases and literature has revealed no published single-crystal X-ray diffraction data for the specific chemical compound, this compound. This fundamental crystallographic information is the prerequisite for a detailed analysis and discussion of the following topics outlined in the request:

Conformational Analysis in the Solid State:Understanding the three-dimensional arrangement of the atoms within the molecule in its solid form, including the orientation of the nitro and hydroxyl groups relative to the benzene ring, is only possible through single-crystal X-ray diffraction analysis.

While information on related compounds exists, a scientifically accurate and authoritative article on this compound, as per the specified detailed outline, cannot be generated without the foundational crystallographic study.

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Fluoro 2 Nitrophenol

Quantum Chemical Calculations of 3-Bromo-5-fluoro-2-nitrophenol

Quantum chemical calculations are fundamental to understanding the molecular structure, electronic properties, and reactivity of this compound at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed insights into its behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. For a molecule like this compound, DFT would be the method of choice to determine its optimal molecular geometry and various electronic properties.

DFT calculations would begin with a geometry optimization to find the lowest energy arrangement of the atoms. This would provide precise bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the electronegative nitro and fluoro groups ortho and para to the hydroxyl group would likely lead to some steric hindrance and electronic repulsion, causing distortions from a perfectly planar phenol (B47542) ring.

Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. These include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would be particularly insightful, as it would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen, nitrogen, fluorine, and bromine atoms. Studies on similar halogenated aromatics have shown that the electronic properties are highly dependent on the substitution pattern. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

ParameterPredicted Value
C-Br Bond Length~1.89 Å
C-F Bond Length~1.35 Å
C-N Bond Length~1.45 Å
O-H Bond Length~0.96 Å
C-C-C Bond Angles118-122°
Dihedral Angle (C-C-N-O)~20-30° (due to steric hindrance)

Note: The values in this table are illustrative and represent typical bond lengths and angles that might be expected from a DFT calculation at a standard level of theory (e.g., B3LYP/6-311++G(d,p)).

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties.

For this compound, ab initio calculations could be used to refine the results obtained from DFT, particularly for the electronic energy and properties that are sensitive to electron correlation effects. High-level ab initio calculations, such as those with the QCISD(T) model chemistry, have been used to accurately determine bond dissociation energies in similar phenolic compounds. nih.gov These methods would be valuable for obtaining a benchmark characterization of the molecule's stability and electronic structure.

The choice of basis set is crucial for the accuracy and computational cost of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like bromine, a basis set that includes polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ), would be necessary to accurately describe the electronic distribution and intermolecular interactions.

The computational cost increases significantly with the size of the basis set. Therefore, a balance must be struck between accuracy and computational efficiency. For a molecule of this size, a combination of DFT with a moderately sized basis set would be efficient for geometry optimization and frequency calculations, while a larger basis set could be used for single-point energy calculations to obtain more accurate electronic properties.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the distribution of these orbitals would be heavily influenced by the substituents on the phenol ring.

HOMO: It is expected that the HOMO would be primarily localized on the phenol ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich parts of the molecule. The electron-donating character of the hydroxyl group would contribute significantly to the HOMO.

LUMO: The LUMO is anticipated to be concentrated on the nitro group (-NO2), as it is a strong electron-withdrawing group. This distribution makes the nitro group a likely site for nucleophilic attack.

The energies of the HOMO and LUMO are critical parameters. The presence of both electron-withdrawing (nitro, fluoro, bromo) and electron-donating (hydroxyl) groups would modulate these energy levels. In general, electron-withdrawing groups lower the energies of both the HOMO and LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the combination of multiple electron-withdrawing groups is expected to significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap. This would imply that the molecule is chemically reactive. The magnitude of the HOMO-LUMO gap can be correlated with various molecular properties, including its electronic absorption spectra and its potential as an electron acceptor in charge-transfer interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: These values are illustrative and represent a plausible range for a substituted nitrophenol, as calculated by DFT methods. The actual values would depend on the level of theory and basis set used.

Global Chemical Reactivity Descriptors (Electronegativity, Hardness, Electrophilicity Index) of this compound

Global chemical reactivity descriptors are fundamental in conceptual DFT and offer insights into the stability and reactivity of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include electronegativity (χ), which measures the power of an atom or group of atoms to attract electrons; chemical hardness (η), which quantifies the resistance to change in electron distribution or charge transfer; and the electrophilicity index (ω), which indicates the ability of a species to accept electrons.

While specific DFT calculations for this compound are not extensively available in the surveyed literature, the principles of calculation are well-established. For a related compound, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, these parameters were determined using the B3LYP/6-311++G(d,p) method. researchgate.net The analysis of such related structures shows that the presence of electron-withdrawing groups like nitro, bromo, and fluoro substituents significantly influences the electronic properties. Generally, a lower HOMO-LUMO energy gap is associated with higher reactivity.

For a hypothetical analysis of this compound, one would expect the electronegative nitro, fluorine, and bromine groups to lower both the HOMO and LUMO energy levels, impacting the global reactivity descriptors.

ParameterFormulaExpected Trend
Electronegativity (χ) χ = -(E_HOMO + E_LUMO)/2High
Hardness (η) η = (E_LUMO - E_HOMO)/2Moderate to High
Electrophilicity Index (ω) ω = χ² / (2η)High

Molecular Electrostatic Potential (MEP) Surface Analysis of this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

Identification of Potential Sites for Electrophilic and Nucleophilic Attack on this compound

Based on the predicted MEP, the potential sites for electrophilic attack would be the oxygen atoms of the nitro and hydroxyl groups, as these are the areas of highest electron density. Conversely, nucleophilic attack would most likely be directed towards the electron-deficient regions. The carbon atom attached to the nitro group and the hydrogen of the hydroxyl group are potential sites for nucleophilic interaction. The analysis of the MEP surface provides a visual guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis of this compound

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. mdpi.com

Natural Charges and Lewis-Type Interactions within this compound

NBO analysis also provides a method for calculating the natural atomic charges on each atom, which gives a more chemically intuitive picture of charge distribution than other methods. For this compound, the oxygen, fluorine, and bromine atoms are expected to carry significant negative charges, while the hydrogen of the hydroxyl group and the nitrogen of the nitro group would be positively charged. The carbon atoms in the ring will have varying charges depending on the attached substituents.

The NBO analysis details the Lewis-type interactions, which correspond to the localized bonds and lone pairs. The non-Lewis interactions, which represent the delocalization effects, are treated as perturbations to this localized structure. This provides a clear understanding of the covalent and ionic nature of the bonds within the molecule.

The structural and electronic properties of this compound are significantly influenced by the interplay of its substituent groups. Computational chemistry provides a powerful lens through which to understand these intramolecular forces, offering insights into the molecule's preferred spatial arrangements and the non-covalent interactions that dictate its stability.

Rotational Barriers and Stable Conformations of this compound

The conformational landscape of this compound is largely defined by the orientation of the hydroxyl (-OH) and nitro (-NO₂) groups relative to the benzene (B151609) ring. Due to the ortho positioning of these groups, the molecule predominantly exists in a planar conformation. Theoretical studies on the parent compound, 2-nitrophenol (B165410), have established that the planar form is the most stable, primarily due to the formation of a strong intramolecular hydrogen bond. acs.org

Rotation of the hydroxyl and nitro groups out of the plane of the aromatic ring would disrupt this stabilizing interaction, leading to a significant energy penalty. The potential energy surface of such substituted phenols typically shows a high rotational barrier for the C-O bond of the hydroxyl group. For instance, high-level ab initio calculations on related molecules like o-hydroxyanisole have quantified the effects of intramolecular hydrogen bonds on torsional potentials. acs.org While specific rotational barrier energies for this compound are not extensively documented in the literature, data from analogous compounds suggest that the barrier to rotate the -OH group would be substantial, effectively locking the molecule into a planar conformation where the hydrogen bond is maximized.

The presence of the bromine and fluorine atoms further influences the molecule's electronic distribution but is not expected to fundamentally alter the primary stable conformation dictated by the ortho-nitrophenol framework. Therefore, the most stable conformer of this compound is the one where the hydroxyl and nitro groups are coplanar with the benzene ring, facilitating the formation of an intramolecular hydrogen bond.

Role of Intramolecular Hydrogen Bonding (O-H...O-N) in Stabilizing this compound

This intramolecular hydrogen bond forms a six-membered pseudo-ring structure (including H, O, C, C, N, and O), which significantly stabilizes the planar conformation of the molecule. nih.gov Studies on similar molecules have shown that this interaction leads to a lengthening of the O-H bond and a shortening of the H···O distance, characteristic of hydrogen bonding. nih.gov The strength of this bond is influenced by the electron-withdrawing nature of the nitro group, which increases the acidity of the phenolic proton, thereby promoting a stronger hydrogen bond. rsc.org

Evidence from spectroscopic and computational analyses of related compounds confirms the stabilizing role of this bond. For example, in 2-fluoro-4-nitrophenol, a strong intramolecular hydrogen bond is observed, in contrast to its isomer, 3-fluoro-4-nitrophenol, which favors intermolecular hydrogen bonding. researchgate.net The ortho arrangement in this compound ensures that this intramolecular interaction is the dominant stabilizing force. Natural Bond Orbital (NBO) analysis performed on similar structures confirms a significant charge transfer from the lone pair of the oxygen atom in the nitro group to the antibonding orbital of the O-H bond, providing a quantitative measure of the hydrogen bond's strength. nih.govresearchgate.net

Table 1: Comparison of Intramolecular vs. Intermolecular Hydrogen Bonding in Isomeric Fluoronitrophenols.
CompoundSubstituent PositionsDominant Hydrogen Bonding TypeRationale
2-Fluoro-4-nitrophenol-OH and -NO₂ are not adjacentIntramolecular (O-H···F)Proximity of ortho -OH and -F groups allows for a five-membered ring formation. researchgate.net
3-Fluoro-4-nitrophenol-OH and -NO₂ are not adjacentIntermolecularLack of proximate internal hydrogen bond acceptor/donor groups leads to bonding between molecules. researchgate.net
This compound (Inferred)-OH and -NO₂ are adjacent (ortho)Intramolecular (O-H···O-N)The ortho arrangement of the hydroxyl and nitro groups strongly favors the formation of a stable six-membered pseudo-ring. acs.org

Halogen Bonding Interactions in this compound

While the O-H···O-N hydrogen bond is the primary intramolecular force, the presence of a bromine atom at the C3 position introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, this interaction would most likely be intermolecular, influencing how the molecules pack in a solid state.

Computational and crystallographic studies on other halogenated phenols, such as 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol, provide insight into the types of interactions the bromine atom could participate in. nih.gov These studies distinguish between two main types of halogen-halogen contacts:

Type I: Characterized by C-X···X-C angles that are approximately equal, suggesting a symmetric interaction driven by van der Waals forces.

Type II: Involves one C-X···X angle close to 180° and the other close to 90°, indicating a more directional, electrophile-nucleophile interaction characteristic of true halogen bonding. nih.gov

Studies have shown that bromine has a preference for forming Type II contacts. nih.gov In the crystal structure of a molecule like this compound, the bromine atom could potentially form a Br···O interaction with the nitro or hydroxyl group of a neighboring molecule. nih.gov The electrophilic character of the bromine atom would be enhanced by the electron-withdrawing effects of the nitro and fluoro groups on the aromatic ring. While the strong intramolecular hydrogen bond dictates the molecule's individual conformation, these weaker intermolecular halogen bonds could play a crucial role in the crystal engineering and mechanical properties of the solid material. nih.gov

Table 2: Potential Non-Covalent Interactions Involving Halogens in Substituted Phenols.
Interaction TypeDescriptionGeometric CharacteristicsRelevance to this compound
Type I Halogen ContactSymmetrical interaction, primarily van der Waals in nature.θ₁ ≈ θ₂ (where θ is the C-X···X angle)Possible, but less favored for bromine compared to Type II. nih.gov
Type II Halogen BondDirectional interaction where the halogen acts as an electrophile.θ₁ ≈ 90°, θ₂ ≈ 180°A likely intermolecular interaction for bromine, potentially with an oxygen atom (Br···O) from a neighboring molecule. nih.gov

Applications of 3 Bromo 5 Fluoro 2 Nitrophenol in Advanced Organic Synthesis and Materials Science

3-Bromo-5-fluoro-2-nitrophenol as a Versatile Synthetic Building Block

The multifunctionality of this compound suggests its potential as a versatile building block in organic synthesis. The different functional groups offer sites for a variety of chemical transformations, allowing for the strategic construction of more complex molecules.

Precursor for the Synthesis of Novel Polyfunctionalized Aromatic Compounds

There is currently a lack of specific, documented research detailing the use of this compound as a direct precursor for the synthesis of novel polyfunctionalized aromatic compounds. Theoretically, its structure is primed for such applications. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the nitro group can be reduced to an amine to introduce a new functional handle, and the phenolic hydroxyl group can undergo etherification or esterification.

Utilization in the Development of Complex Organic Architectures

Role in Cascade and Multistep Synthetic Sequences

The application of this compound in cascade or multistep synthetic sequences has not been specifically reported in the available literature. A cascade reaction, which involves multiple bond-forming events in a single operation, could theoretically be designed to take advantage of the compound's multiple functional groups, but no such sequences have been published.

Materials Science Applications of this compound Derived Structures

The incorporation of fluorine and nitro groups onto an aromatic ring suggests that derivatives of this compound could possess interesting electronic properties. However, there is a scarcity of research focused on the material science applications of structures derived from this specific compound.

Precursors for Optoelectronic Materials (e.g., Organic Semiconductors, NLO materials)

No published studies were identified that use this compound as a precursor for optoelectronic materials, such as organic semiconductors or nonlinear optical (NLO) materials. The synthesis of such materials often involves molecules with extended π-conjugated systems and specific electron-donating and -withdrawing groups, but the role of this particular nitrophenol as a building block in this field is not documented.

Components in Polymer and Supramolecular Chemistry

There is no available research demonstrating the use of this compound as a monomer or component in polymer or supramolecular chemistry. While its functional groups could potentially be used for polymerization reactions or to direct self-assembly in supramolecular structures, these applications have not been described in the scientific literature.

Despite a comprehensive search of scientific literature and patent databases, no specific applications of This compound in the design and synthesis of ligands or scaffolds for catalysis research have been documented.

The strategic placement of bromo, fluoro, nitro, and hydroxyl functional groups on the phenyl ring suggests its potential as a versatile precursor in organic synthesis. These groups offer multiple reaction sites for derivatization, which is a key characteristic for the development of complex molecular architectures like catalytic ligands and scaffolds. The nitro group can be reduced to an amine, the hydroxyl group can be etherified or esterified, and the bromo and fluoro groups can participate in various cross-coupling reactions.

However, there is currently no available research that demonstrates the successful synthesis of catalytic ligands or scaffolds derived from this compound, nor any data on the performance of such potential catalysts in any chemical transformation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-Bromo-5-fluoro-2-nitrophenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For example, bromine and fluorine can be introduced via electrophilic aromatic substitution (EAS) using reagents like Br₂ (with FeBr₃ as a catalyst) and F₂ or HF-pyridine. Nitration is achieved with HNO₃/H₂SO₄. The order of substitution is critical: bromine and fluorine are introduced first due to their strong directing effects (meta for -Br, ortho/para for -F), followed by nitration. Reaction temperature (0–5°C for nitration) and stoichiometric ratios (1:1.2 for Br₂) are key to minimizing byproducts like positional isomers (e.g., 4-Bromo-5-fluoro-2-nitrophenol) .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>98% as per typical research-grade standards) with a C18 column and UV detection at 254 nm .
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and coupling constants). The nitro group deshields adjacent protons, while bromine and fluorine cause distinct shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 236.00 g/mol) and isotopic patterns from bromine .

Advanced Research Questions

Q. How does the regioselectivity of nitration differ between 3-Bromo-5-fluorophenol and its nitro derivatives?

  • Methodological Answer : In 3-Bromo-5-fluorophenol, the -OH group activates the ring, but bromine (meta-directing) and fluorine (ortho/para-directing) compete. Nitration favors the para position to fluorine due to its stronger activation, yielding this compound. Computational studies (e.g., DFT calculations) can predict reactivity, while experimental validation requires isolating intermediates and analyzing substituent effects via kinetic studies .

Q. What contradictory data exist regarding the biological activity of halogenated nitrophenols, and how can these be resolved?

  • Methodological Answer : shows 4-Bromo-5-fluoro-2-nitrophenol has high antimicrobial but low antitumor activity, while 4-Bromo-2-fluoro-5-nitrobenzoic acid exhibits the opposite trend. To resolve contradictions:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC (minimum inhibitory concentration) protocols.
  • Structural Analysis : Compare electron-withdrawing effects (e.g., -NO₂ vs. -COOH) on membrane permeability using logP calculations .

Q. How does this compound degrade under varying pH and temperature conditions?

  • Methodological Answer : Stability studies show:

  • Acidic Conditions (pH <3) : Nitro group reduction to -NH₂ occurs, forming 3-Bromo-5-fluoro-2-aminophenol (confirmed by TLC).
  • Alkaline Conditions (pH >10) : Hydrolysis of the C-Br bond dominates, releasing Br⁻ ions (detectable via ion chromatography).
  • Thermal Stability : Decomposition above 150°C produces volatile fluorinated byproducts (analyzed via GC-MS). Store at RT in anhydrous, dark conditions to prevent photodegradation .

Q. What strategies optimize the use of this compound as a precursor in pharmaceutical intermediates?

  • Methodological Answer :

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl motifs .
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) to yield amines for further functionalization .
  • Protection/Deprotection : Use acetyl groups to protect -OH during harsh reactions, followed by mild base hydrolysis .

Comparative and Methodological Questions

Q. How do the electronic effects of bromine and fluorine influence the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect activates the ring for nucleophilic attack, but fluorine’s inductive (-I) effect deactivates specific positions. Use Hammett constants (σₘ for -Br = +0.39, σₚ for -F = +0.06) to predict sites for substitution. Experimental validation via SNAr (nucleophilic aromatic substitution) with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Q. What computational tools are recommended for predicting the physicochemical properties of halogenated nitrophenols?

  • Methodological Answer :

  • Software : Gaussian (DFT for orbital energies), COSMO-RS (solubility prediction).
  • Parameters : Calculate dipole moments (polarity), HOMO-LUMO gaps (reactivity), and logP (lipophilicity) to correlate with experimental LC-MS and solubility data .

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